5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities . The compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit their biological activities through various mechanisms, depending on the specific derivative and its targets .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzofuran derivative.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1-benzofuran-3-carboxylic acid. This can be achieved through the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent, room temperature.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO), elevated temperatures.
Major Products Formed
Scientific Research Applications
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzofuran: Lacks the carboxylic acid group, making it less polar and potentially less bioavailable.
2,3-Dihydro-1-benzofuran-3-carboxylic acid: Lacks the nitro group, which may result in different biological activities.
Uniqueness
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-15-8-2-1-5(10(13)14)3-6(7)8/h1-3,7H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXGAJFKZQCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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